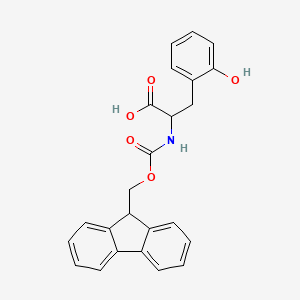

Fmoc-DL-o-tyrosine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(2-hydroxyphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21NO5/c26-22-12-6-1-7-15(22)13-21(23(27)28)25-24(29)30-14-20-18-10-4-2-8-16(18)17-9-3-5-11-19(17)20/h1-12,20-21,26H,13-14H2,(H,25,29)(H,27,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQUQPFKXORWNNZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to Fmoc-DL-o-Tyrosine

Prepared by: Gemini, Senior Application Scientist

Introduction: The Strategic Value of Non-Canonical Amino Acids

In the landscape of peptide-based therapeutics and drug discovery, the incorporation of non-canonical amino acids (ncAAs) is a cornerstone strategy for innovation.[1] These unique building blocks allow researchers to transcend the limitations of the 20 natural amino acids, enabling the design of peptides with enhanced stability, novel structural conformations, and tailored pharmacological profiles. Fmoc-DL-o-tyrosine is one such ncAA, a valuable reagent for scientists aiming to push the boundaries of peptide chemistry.

This guide provides a comprehensive technical overview of this compound, detailing its properties, reactivity, and applications. It is designed to serve as a practical resource for researchers, chemists, and drug development professionals who are leveraging advanced peptide synthesis techniques to create next-generation therapeutics.

Decoding the Nomenclature: this compound

-

Fmoc (9-fluorenylmethoxycarbonyl): This is a base-labile protecting group attached to the α-amine of the amino acid. Its primary function is to prevent unwanted reactions at the amine terminus during the sequential addition of amino acids in solid-phase peptide synthesis (SPPS).[2]

-

DL: This designation indicates that the compound is a racemic mixture, containing equal amounts of the D- and L-enantiomers. This is a critical consideration, as its use will result in the synthesis of diastereomeric peptides.

-

o-Tyrosine (ortho-Tyrosine): This signifies that the hydroxyl (-OH) group on the phenyl ring is located at the ortho- (or 2-) position, adjacent to the amino acid side chain.[3] This is in contrast to the natural L-tyrosine, where the hydroxyl group is at the para- (or 4-) position. This structural isomerization has profound implications for the molecule's chemical behavior and the conformation of peptides into which it is incorporated.[4] o-Tyrosine is also known as a biomarker for oxidative stress, formed by the non-enzymatic hydroxylation of phenylalanine by hydroxyl radicals.[4]

Physicochemical Properties

| Property | Value / Description | Source(s) |

| Synonyms | Fmoc-DL-ortho-tyrosine; N-α-Fmoc-(±)-2-amino-3-(2-hydroxyphenyl)propionic acid | - |

| CAS Number | Not assigned (Core: DL-o-Tyrosine is 2370-61-8) | |

| Molecular Formula | C₂₄H₂₁NO₅ | - |

| Molecular Weight | 403.43 g/mol | - |

| Appearance | Expected to be a white to off-white or faint brown powder. | |

| Melting Point | Expected to be in the range of para-isomer derivatives (~180-185 °C), but lower than the unprotected core (~260 °C, dec.). | |

| Solubility | Soluble in polar aprotic solvents such as Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), and Dimethyl sulfoxide (DMSO). Sparingly soluble in water and non-polar organic solvents. | [5] |

| Storage Conditions | Store at 0-8 °C in a dry, dark place. Keep desiccated to prevent hydrolysis. | [6] |

Chemical Reactivity and Synthetic Considerations

The utility of this compound in peptide synthesis is defined by the distinct reactivity of its three key functional groups: the Fmoc-protected amine, the carboxylic acid, and the ortho-positioned hydroxyl group.

The Fmoc Protecting Group: A Gateway to Stepwise Synthesis

The Fmoc group is the linchpin of the most common strategy for modern solid-phase peptide synthesis (SPPS).[7] Its defining characteristic is its lability under mild basic conditions, which allows for the selective deprotection of the N-terminus without compromising the acid-labile linkers or side-chain protecting groups.

The deprotection proceeds via a β-elimination mechanism, typically initiated by a secondary amine like piperidine.[2] The base abstracts the acidic proton from the C9 position of the fluorene ring, leading to the elimination of dibenzofulvene (DBF) and the release of the free amine. The liberated DBF is subsequently trapped by the amine to form a stable adduct, driving the reaction to completion.[8][9]

Carboxylic Acid Activation for Peptide Coupling

For this compound to be incorporated into a growing peptide chain, its carboxylic acid group must be activated to form a reactive species susceptible to nucleophilic attack by the free N-terminal amine of the resin-bound peptide.[10] This is a critical step where efficiency and the prevention of side reactions, particularly racemization, are paramount.

Common activation strategies include:

-

Carbodiimide-based methods: Using reagents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in conjunction with an additive like 1-hydroxybenzotriazole (HOBt) or ethyl cyanohydroxyiminoacetate (Oxyma) to suppress racemization and improve coupling efficiency.[11]

-

Onium salt-based methods: Utilizing reagents such as HBTU, HATU, or HCTU, which rapidly form activated esters in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA). These are among the most efficient and widely used coupling reagents in modern SPPS.[12]

The choice of coupling reagent and conditions can be critical, especially when dealing with sterically hindered or "difficult" sequences that can arise from the use of non-canonical amino acids.[13]

The ortho-Hydroxyl Group: A Unique Challenge and Opportunity

The phenolic hydroxyl group of tyrosine is a reactive site that can undergo undesirable side reactions, such as O-acylation, during peptide synthesis.[14] For the standard para-tyrosine, protection of this hydroxyl group (e.g., as a tert-butyl ether) is standard practice in Fmoc-SPPS.

For ortho-tyrosine, the proximity of the hydroxyl group to the bulky side chain may offer some steric protection, potentially reducing its nucleophilicity compared to the para-isomer. However, for syntheses requiring high fidelity, especially for longer peptides, protection of the ortho-hydroxyl group is still advisable to prevent any possibility of side-product formation. The choice of protecting group must be orthogonal to the Fmoc group, meaning it must be stable to the basic conditions of Fmoc removal but cleavable during the final deprotection step (e.g., stable to piperidine but removable by trifluoroacetic acid).

Conversely, the unique position of the ortho-hydroxyl can be exploited for post-synthetic modifications, such as site-specific labeling, cyclization, or the introduction of other functional moieties that would be difficult to achieve with the para-isomer.[15]

Applications in Research and Drug Development

The incorporation of this compound into peptides provides a powerful tool for modulating their biological and pharmacological properties.

-

Enzymatic Stability: Peptides containing non-canonical amino acids, particularly D-isomers, often exhibit significantly increased resistance to degradation by proteases and peptidases in biological systems. This enhanced stability can translate to a longer plasma half-life and improved bioavailability for peptide drug candidates.

-

Conformational Constraint: The ortho-position of the hydroxyl group alters the electronic and steric profile of the aromatic side chain. This can induce unique turns or folds in the peptide backbone, locking the peptide into a specific bioactive conformation. This can lead to higher binding affinity and selectivity for a biological target.

-

Exploring Chemical Diversity: The use of a DL-racemic mixture allows for the creation of a library of diastereomeric peptides in a single synthesis. This can be a highly effective strategy in early-stage drug discovery for rapidly screening a wider range of structural possibilities to identify lead compounds.

-

Biomarker Research: As a product of oxidative damage, peptides containing o-tyrosine can serve as standards or probes in studies related to oxidative stress in various disease states.[4]

Experimental Protocols

The following protocols provide a generalized framework for the use of this compound in a typical manual SPPS workflow. Instrument-specific protocols for automated synthesizers should be adapted from these principles.

Protocol 1: Manual Solid-Phase Peptide Synthesis (SPPS) Coupling Cycle

This protocol outlines a single coupling cycle for adding this compound to a resin-bound peptide with a free N-terminal amine.

Materials:

-

Peptide-resin with a free amine (e.g., Rink Amide resin after initial deprotection)

-

This compound

-

Coupling Reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

-

Base: DIPEA (N,N-diisopropylethylamine)

-

Solvent: Anhydrous DMF (N,N-dimethylformamide)

-

Washing Solvents: DMF, DCM (Dichloromethane), Isopropanol

-

Reaction vessel with a fritted filter

Procedure:

-

Resin Swelling: Swell the peptide-resin in DMF for 30 minutes in the reaction vessel. Drain the solvent.[12]

-

Prepare Coupling Solution: In a separate vial, dissolve this compound (3 equivalents relative to resin loading) and HBTU (2.95 equivalents) in a minimal amount of DMF.

-

Activation: Just prior to use, add DIPEA (6 equivalents) to the coupling solution. The solution will typically change color (e.g., to yellow). Allow the pre-activation to proceed for 1-2 minutes.

-

Coupling Reaction: Add the activated amino acid solution to the swollen, drained resin. Agitate the mixture using a shaker or nitrogen bubbling for 1-2 hours at room temperature.

-

Monitoring (Optional): Perform a Kaiser test on a small sample of resin beads to check for the presence of free primary amines. A negative result (beads remain colorless or yellow) indicates the coupling reaction is complete.

-

Washing: Drain the reaction vessel and wash the resin thoroughly to remove excess reagents and byproducts. A typical wash cycle is:

-

DMF (3 x 1 minute)

-

DCM (3 x 1 minute)

-

DMF (3 x 1 minute)

-

-

The resin is now ready for the next step, which is the deprotection of the newly added Fmoc group.

Protocol 2: Fmoc Group Deprotection

This protocol describes the removal of the Fmoc group to expose the N-terminal amine for the subsequent coupling reaction.

Materials:

-

Fmoc-protected peptide-resin

-

Deprotection Solution: 20% piperidine in DMF (v/v)

-

Washing Solvents: DMF, DCM

-

Reaction vessel

Procedure:

-

Initial Deprotection: Add the 20% piperidine/DMF solution to the resin. Agitate for 3-5 minutes. Drain the solution.[8]

-

Second Deprotection: Add a fresh portion of the 20% piperidine/DMF solution. Agitate for 15-20 minutes.

-

Washing: Drain the deprotection solution and wash the resin extensively to remove all traces of piperidine and the DBF-adduct. A thorough wash is critical to prevent side reactions in the next coupling step. A typical cycle is:

-

DMF (5-7 x 1 minute)

-

DCM (3 x 1 minute)

-

-

The resin now has a free N-terminal amine and is ready for the next coupling cycle as described in Protocol 1.

Safety and Handling

Fmoc-protected amino acids are generally considered irritants. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.

-

Hazard Class: May cause skin, eye, and respiratory irritation.

-

Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place (0-8 °C) away from incompatible materials such as strong oxidizing agents and bases.

References

-

Aapptec. (n.d.). Fmoc-Tyr-OH, N-Fmoc-L-tyrosine; CAS 92954-90-0. Retrieved January 27, 2026, from [Link]

-

Pathak, T. P., et al. (2021). Scalable Hydrophobic Tag-Assisted Convergent Synthesis of Cetrorelix Acetate. Organic Process Research & Development, 25(7), 1696–1708. [Link]

-

Sugumaran, M., & Dali, H. (2003). Reactivity of peptidyl-tyrosine to hydroxylation and cross-linking. Archives of Insect Biochemistry and Physiology, 54(3), 133-145. [Link]

-

Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? Molecules, 14(1), 214-222. [Link]

- Fields, G. B. (2001). Methods for Removing the Fmoc Group.

- Wünsch, E., & Jentsch, J. (1970). Protective groups for the hydroxyl group of tyrosine during peptide synthesis. U.S.

-

National Center for Biotechnology Information. (n.d.). Fmoc-3-nitro-L-tyrosine. PubChem Compound Database. Retrieved January 27, 2026, from [Link]

- Applied Biosystems. (2005). Practical Synthesis Guide to Solid Phase Peptide Chemistry.

-

Jia, S., & He, Z. (2022). Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives. Applied and Environmental Microbiology, 88(23), e01617-22. [Link]

-

Rodríguez, M. J., et al. (2023). Recent developments in the cleavage, functionalization, and conjugation of proteins and peptides at tyrosine residues. Chemical Science, 14(30), 7945-7962. [Link]

-

Dong, S., & Sharpless, K. B. (2016). Synthesis of Sulfotyrosine-Containing Peptides by Incorporating Fluorosulfated Tyrosine Using an Fmoc Solid-phase Strategy. Angewandte Chemie International Edition, 55(1), 327-331. [Link]

-

Oishi, S., & Fujii, N. (2013). Synthesis of Non-canonical Amino Acids and Peptide Containing Them for Establishment of the Template for Drug Discovery. Yakugaku Zasshi, 133(9), 949-957. [Link]

-

Biomatik. (2022, February 14). Techniques And Protocols Of Present-Time Solid Phase Peptide Synthesis. Retrieved January 27, 2026, from [Link]

-

Molnár, G. A., et al. (2017). Roles of the tyrosine isomers meta-tyrosine and ortho-tyrosine in oxidative stress. Free Radical Biology and Medicine, 111, 134-143. [Link]

-

Góngora-Benítez, M., et al. (2013). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? Molecules, 18(12), 14935-14953. [Link]

-

Ren, J. [The Penguin Prof]. (2021, December 8). Tyrosine biochemistry - catecholamine synthesis & more [Video]. YouTube. [Link]

-

T. Sabatino, G., et al. (2012). Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. Revista de la Sociedad Química de México, 56(4), 385-390. [Link]

-

Jad, Y. E., et al. (2020). (a) Mechanism of Fmoc deprotection and trapping of dibenzofulvene. (b) Aspartimide formation from Asp-X sequences. (c) Diketopiperazine formation. (d) DBU-catalyzed deprotection. [Image]. ResearchGate. [Link]

Sources

- 1. Synthesis of Non-canonical Amino Acids and Peptide Containing Them for Establishment of the Template for Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. youtube.com [youtube.com]

- 4. Roles of the tyrosine isomers meta-tyrosine and ortho-tyrosine in oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. chemimpex.com [chemimpex.com]

- 7. Synthesis of Sulfotyrosine-Containing Peptides by Incorporating Fluorosulfated Tyrosine Using an Fmoc Solid-phase Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. redalyc.org [redalyc.org]

- 9. researchgate.net [researchgate.net]

- 10. peptide.com [peptide.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. biomatik.com [biomatik.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. peptide.com [peptide.com]

- 15. Recent developments in the cleavage, functionalization, and conjugation of proteins and peptides at tyrosine residues - Chemical Science (RSC Publishing) DOI:10.1039/D3SC02543H [pubs.rsc.org]

Introduction: The Significance of o-Tyrosine and the Role of Fmoc Protection

An In-Depth Technical Guide to the Synthesis and Purification of Fmoc-DL-o-tyrosine

In the landscape of drug discovery and peptide chemistry, the incorporation of unnatural amino acids is a cornerstone strategy for modulating the pharmacological properties of peptide-based therapeutics. Among these, the isomers of tyrosine—ortho-, meta-, and para-tyrosine—offer unique structural motifs. o-Tyrosine, in particular, provides a distinct spatial arrangement of the hydroxyl group, which can influence molecular conformation, receptor binding affinity, and metabolic stability. Under conditions of oxidative stress, the non-enzymatic hydroxylation of phenylalanine can lead to the formation of o-tyrosine and m-tyrosine, making them important biomarkers.[1]

To successfully incorporate DL-o-tyrosine into a peptide sequence using Solid-Phase Peptide Synthesis (SPPS), its α-amino group must be reversibly protected. The 9-fluorenylmethoxycarbonyl (Fmoc) group is the protecting group of choice for modern SPPS.[2] Its key advantage lies in its stability to acidic conditions (used for side-chain deprotection) and its clean, rapid removal under mild basic conditions, typically with piperidine.[2][] This orthogonality is fundamental to the successful stepwise assembly of complex peptides.[2]

This guide provides a comprehensive, field-proven methodology for the synthesis and subsequent purification of this compound, designed for researchers and professionals in peptide chemistry and drug development. We will delve into the causality behind procedural steps, ensuring a deep understanding of the "why" in addition to the "how," to empower scientists to achieve high-purity material consistently.

Section 1: Synthesis of this compound via Schotten-Baumann Reaction

The protection of the α-amino group of DL-o-tyrosine is most effectively achieved using a modified Schotten-Baumann reaction. This involves the acylation of the amino acid with an activated Fmoc reagent in a biphasic solvent system under basic conditions.

Mechanistic Rationale and Reagent Selection

The core of the synthesis is the nucleophilic attack of the deprotonated amino group of DL-o-tyrosine on the electrophilic carbonyl carbon of the Fmoc-donating reagent.

-

Amino Acid: DL-o-Tyrosine serves as the starting material. The racemic (DL) form is specified; for stereospecific applications, the corresponding chiral starting material would be used.

-

Fmoc Reagent: 9-Fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu) is the preferred reagent. Compared to Fmoc-Cl, Fmoc-OSu is more stable, easier to handle, and the reaction conditions are less stringent with fewer side reactions.[]

-

Base: A mild inorganic base such as sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) is ideal. Its role is twofold: 1) to deprotonate the α-amino group, rendering it nucleophilic, and 2) to neutralize the acid generated during the reaction, maintaining a pH that favors the desired reaction over hydrolysis of the Fmoc-OSu reagent.

-

Solvent System: A biphasic mixture of an organic solvent (like 1,4-dioxane or acetone) and water is crucial. DL-o-tyrosine is soluble in the aqueous basic phase, while Fmoc-OSu is soluble in the organic phase. This setup allows the reaction to occur efficiently at the interface of the two phases.

Synthesis Workflow Diagram

The overall process from starting materials to the crude product is outlined below.

Caption: Workflow for the synthesis of crude this compound.

Section 2: Purification of this compound

The purity of Fmoc-amino acids is paramount for successful peptide synthesis, as impurities can lead to deletion sequences or side reactions, complicating the final peptide purification.[2][4] The crude product from the synthesis contains unreacted starting materials, by-products like N,N'-di-Fmoc-DL-o-tyrosine, and residual N-hydroxysuccinimide. Recrystallization is a highly effective and scalable method for purifying Fmoc-amino acids.

The Power of Recrystallization

Recrystallization exploits the differences in solubility between the desired product and impurities in a given solvent system at different temperatures. A well-chosen solvent will dissolve the product and impurities at a high temperature but will become a poor solvent for the product upon cooling, causing it to crystallize out while impurities remain in the solution.

A study on the purification of various Fmoc-amino acids demonstrated the efficacy of using toluene as a recrystallization or slurry solvent.[5] For this compound, a nonpolar solvent like toluene or a solvent pair such as ethyl acetate/hexane is effective.

Purification Strategy and Logic

The choice of purification method depends on the scale and required final purity.

Sources

A Senior Application Scientist's Guide to the Strategic Incorporation of DL-o-Tyrosine into Synthetic Peptides

Abstract

The incorporation of unnatural amino acids (UAAs) into peptides represents a cornerstone of modern therapeutic and research peptide design, offering avenues to enhanced stability, novel functionalities, and improved pharmacological profiles. Among the vast array of available UAAs, ortho-tyrosine (o-Tyr), a structural isomer of the canonical L-tyrosine, presents unique opportunities for modulating peptide conformation and bioactivity due to the altered positioning of its hydroxyl group. This guide provides an in-depth technical overview for researchers, chemists, and drug development professionals on the strategic incorporation of the racemic mixture, DL-o-tyrosine, into peptide sequences using Fmoc-based solid-phase peptide synthesis (SPPS). We will delve into the causality behind experimental choices, from the selection of protected amino acid derivatives to the nuances of coupling, cleavage, and the critical post-synthesis challenge of diastereomeric peptide separation and characterization. This document is structured to serve as a practical and scientifically robust resource, ensuring that each protocol is a self-validating system grounded in established chemical principles.

Introduction: The Rationale for Unnatural Amino Acid Incorporation

The 20 proteinogenic amino acids provide a remarkable yet finite chemical toolbox for peptide and protein function. The introduction of UAAs expands this chemical diversity, allowing for the fine-tuning of peptide properties in ways that are not possible with the natural repertoire. The strategic placement of a UAA can confer resistance to enzymatic degradation, modulate receptor binding affinity, or introduce bio-orthogonal handles for subsequent modifications.

DL-o-tyrosine is a particularly intriguing UAA. The "ortho" positioning of the hydroxyl group, in close proximity to the peptide backbone, can impose unique conformational constraints and alter intramolecular hydrogen bonding patterns compared to the natural "para" isomer. The use of a racemic (DL) mixture introduces an additional layer of complexity and opportunity. The synthesis will yield a pair of diastereomeric peptides, each with a distinct three-dimensional structure and, potentially, divergent biological activities. This approach can be a powerful tool in structure-activity relationship (SAR) studies, allowing for the exploration of how stereochemistry at a specific position impacts function.

This guide will navigate the complexities of incorporating DL-o-tyrosine, from the initial synthetic considerations to the final analytical characterization, providing a comprehensive roadmap for its successful application.

Pre-Synthesis Considerations: The Chemistry of o-Tyrosine

Unique Properties of o-Tyrosine

The key distinction of o-tyrosine is the position of its phenolic hydroxyl group. Unlike the para-hydroxyl group of standard tyrosine, the ortho-hydroxyl is sterically closer to the N- and C-termini of the amino acid. This has several implications for peptide synthesis:

-

Potential for Steric Hindrance: The proximity of the side chain to the reactive termini may impede coupling efficiency, particularly with bulky adjacent amino acids. This necessitates careful selection of coupling reagents to overcome potential steric barriers.

-

Altered Acidity and Nucleophilicity: The electronic environment of the ortho-hydroxyl group differs from that of the para-hydroxyl, which can influence its reactivity.

-

Conformational Influence: The ortho-hydroxyl group can act as a hydrogen bond donor or acceptor with nearby backbone amides, potentially favoring specific local conformations or turns in the peptide chain.

Protecting Group Strategy: A Critical Choice

As with standard tyrosine, the phenolic hydroxyl group of o-tyrosine is nucleophilic and can undergo unwanted acylation during peptide coupling if left unprotected. Therefore, a robust side-chain protecting group is essential. The most common and highly recommended protecting group for the tyrosine hydroxyl in Fmoc-based SPPS is the tert-butyl (tBu) ether .

Rationale for tBu Protection:

-

Stability: The tBu group is stable under the basic conditions required for Fmoc deprotection (typically 20% piperidine in DMF).

-

Acid Lability: It is readily cleaved under the strongly acidic conditions of the final cleavage from the resin (e.g., with trifluoroacetic acid).

-

Orthogonality: This differential lability provides the necessary orthogonality for the Fmoc/tBu protection strategy.

For the successful incorporation of DL-o-tyrosine, the ideal starting material is Fmoc-DL-o-Tyr(tBu)-OH . While less common than its L-para counterpart, this derivative is available from specialized chemical suppliers. It is imperative to verify the commercial availability and purity of this reagent before commencing synthesis.

The Synthetic Workflow: Solid-Phase Peptide Synthesis (SPPS)

The core methodology for incorporating DL-o-tyrosine is Fmoc-based SPPS. The process involves the stepwise addition of amino acids to a growing peptide chain anchored to an insoluble resin support.

Figure 1. Generalized workflow for Fmoc-based solid-phase peptide synthesis (SPPS).

Detailed Experimental Protocol

This protocol outlines the manual synthesis of a generic peptide containing a DL-o-tyrosine residue.

Materials:

-

Fmoc-Rink Amide resin (or other suitable resin)

-

Fmoc-protected amino acids (including Fmoc-DL-o-Tyr(tBu)-OH)

-

Deprotection Solution: 20% (v/v) piperidine in N,N-dimethylformamide (DMF)

-

Coupling Reagents:

-

Activator: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

-

Base: N,N-Diisopropylethylamine (DIPEA)

-

-

Solvents: DMF, Dichloromethane (DCM), Diethyl ether (cold)

-

Cleavage Cocktail: Reagent K (TFA/water/phenol/thioanisole/EDT [82.5:5:5:5:2.5]) or a simpler mixture like TFA/TIS/water (95:2.5:2.5) may suffice depending on the peptide sequence.

-

SPPS reaction vessel

Procedure:

-

Resin Swelling: Swell the resin in DMF for at least 30 minutes in the reaction vessel.

-

Initial Fmoc Deprotection: Drain the DMF, add the deprotection solution, and agitate for 3 minutes. Drain and repeat with fresh deprotection solution for 10 minutes.

-

Washing: Thoroughly wash the resin with DMF (5-7 times) to remove all traces of piperidine.

-

Amino Acid Coupling:

-

In a separate vial, pre-activate the Fmoc-amino acid (3-5 equivalents relative to resin loading) with the coupling agent (e.g., HATU, 0.95 eq. to the amino acid) and DIPEA (2 eq. to the amino acid) in DMF for 2-5 minutes.

-

Add the activated amino acid solution to the resin.

-

Agitate the reaction vessel for 1-2 hours. For the sterically hindered Fmoc-DL-o-Tyr(tBu)-OH, a longer coupling time or a double coupling (repeating the coupling step) may be necessary.

-

-

Monitoring the Coupling: Perform a Kaiser test (ninhydrin test) on a few resin beads. A blue color indicates incomplete coupling (free primary amines), while yellow/brown indicates a complete reaction. If the test is positive, repeat the coupling step.

-

Washing: Wash the resin thoroughly with DMF (3-5 times).

-

Repeat Synthesis Cycle: Repeat steps 2-6 for each amino acid in the peptide sequence.

-

Final Deprotection: After the final amino acid is coupled, perform a final Fmoc deprotection (step 2).

-

Final Washing: Wash the resin with DMF (5 times) followed by DCM (5 times) and dry the resin under vacuum.

-

Cleavage and Side-Chain Deprotection:

-

Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate containing the crude peptide.

-

Concentrate the filtrate under a stream of nitrogen.

-

-

Peptide Precipitation: Add cold diethyl ether to the concentrated solution to precipitate the crude peptide.

-

Isolation: Centrifuge the suspension, decant the ether, and dry the peptide pellet.

Causality in Protocol Choices

-

Choice of Coupling Reagent: HATU and HBTU are recommended as they are highly efficient coupling reagents that can overcome the potential steric hindrance of o-tyrosine. They form highly reactive activated esters, driving the coupling reaction to completion.

-

Double Coupling: For sterically challenging residues like o-tyrosine, a single coupling may not be sufficient for complete reaction. A second coupling step ensures a higher yield of the desired full-length peptide.

-

Cleavage Cocktail: The choice of cleavage cocktail is critical for preventing side reactions. Scavengers like water, triisopropylsilane (TIS), and thioanisole are included to trap the highly reactive carbocations generated from the cleavage of the tBu and other protecting groups, which could otherwise modify sensitive residues like tryptophan or methionine.

Post-Synthesis: The Diastereomer Challenge

The use of a racemic mixture of DL-o-tyrosine will result in the synthesis of two distinct peptide products. If the rest of the peptide is composed of L-amino acids, the final product will be a 1:1 mixture of two diastereomers:

-

Peptide-L-o-Tyr-Peptide

-

Peptide-D-o-Tyr-Peptide

These diastereomers have identical mass but different three-dimensional structures. This difference in stereochemistry is the key to their separation and analysis.

Purification and Separation: The Role of RP-HPLC

Reversed-phase high-performance liquid chromatography (RP-HPLC) is the primary technique for both the purification of the crude peptide mixture and the separation of the resulting diastereomers.

Principle of Separation:

Even though the diastereomers have the same amino acid composition, the different spatial arrangement of the D- versus L-o-tyrosine side chain can lead to subtle differences in the overall hydrophobicity and secondary structure of the peptide. These differences are often sufficient to allow for separation on a standard RP-HPLC column (e.g., a C18 column). The D-amino acid can disrupt the formation of regular secondary structures like α-helices, leading to a more exposed hydrophobic surface area and potentially a longer retention time on the column.

Typical HPLC Protocol for Diastereomer Separation:

-

Column: C18 stationary phase (e.g., 5 µm particle size, 100 Å pore size).

-

Mobile Phase A: 0.1% TFA in water.

-

Mobile Phase B: 0.1% TFA in acetonitrile.

-

Gradient: A linear gradient from low %B to high %B over 30-60 minutes. A shallow gradient is often necessary to achieve baseline separation of the diastereomers.

-

Detection: UV absorbance at 214 nm (peptide backbone) and 280 nm (aromatic residues).

Table 1: Example HPLC Gradients for Diastereomer Separation

| Time (min) | % Mobile Phase B |

| 0 | 5 |

| 5 | 5 |

| 35 | 65 |

| 40 | 95 |

| 45 | 95 |

| 50 | 5 |

Note: This is a generic gradient and must be optimized for each specific peptide.

In cases where co-elution occurs on a standard C18 column, specialized chiral columns or alternative achiral stationary phases may be required.

Characterization and Verification

Once the diastereomers are separated, it is crucial to confirm their identity and purity.

Mass Spectrometry

Mass spectrometry (MS) is used to confirm the molecular weight of the synthesized peptides. Both diastereomers will have the identical mass, so MS is used to verify that the correct peptide was synthesized and to assess the purity of each collected HPLC fraction.

Structural Analysis: CD and NMR Spectroscopy

Circular Dichroism (CD) Spectroscopy: CD spectroscopy is a powerful technique for analyzing the secondary structure of peptides in solution. By comparing the CD spectra of the two separated diastereomers, one can gain insight into how the stereochemistry of the o-tyrosine residue influences the overall conformation (e.g., α-helix, β-sheet, or random coil content).

Nuclear Magnetic Resonance (NMR) Spectroscopy: High-resolution NMR spectroscopy can provide detailed structural information at the atomic level. While complex, NMR can be used to definitively distinguish between the two diastereomers. Specific protons in the vicinity of the chiral center of the o-tyrosine will experience different magnetic environments in the two diastereomers, leading to distinct chemical shifts in the NMR spectrum.

Navigating Stereochemical Complexity: An In-Depth Technical Guide to Solid-Phase Peptide Synthesis with Racemic Amino Acids

Foreword: Embracing Diversity in Peptide Synthesis

In the landscape of peptide science and drug discovery, the pursuit of novel therapeutic agents and research tools is relentless. While solid-phase peptide synthesis (SPPS) has traditionally focused on the use of enantiomerically pure L-amino acids to mimic natural peptides, the deliberate introduction of stereochemical diversity through the use of racemic amino acids presents a powerful strategy for innovation. This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the principles, methodologies, and applications of employing racemic amino acids in SPPS. We will delve into the causality behind experimental choices, the inherent challenges, and the analytical rigor required to navigate the complex world of diastereomeric peptide libraries.

The Foundation: Understanding Solid-Phase Peptide Synthesis (SPPS)

The bedrock of modern peptide synthesis is the solid-phase methodology conceived by R. Bruce Merrifield, a groundbreaking innovation that earned him the Nobel Prize in Chemistry in 1984.[1][2] The core principle of SPPS involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble polymer resin.[3][4][5] This approach offers significant advantages over traditional solution-phase synthesis, primarily by simplifying the purification process; excess reagents and byproducts are easily removed by washing the resin-bound peptide.[6][7]

The SPPS cycle, regardless of the specific chemistry employed, fundamentally consists of four key steps:

-

Deprotection: Removal of the temporary protecting group from the N-terminus of the resin-bound amino acid or peptide.

-

Washing: Thorough rinsing of the resin to remove the deprotection agent and any byproducts.

-

Coupling: Activation of the incoming protected amino acid's carboxyl group and its subsequent reaction with the free N-terminus of the resin-bound peptide to form a new peptide bond.

-

Washing: Removal of excess activated amino acid and coupling reagents.

This cycle is repeated until the desired peptide sequence is assembled. Finally, the peptide is cleaved from the resin support, and any permanent side-chain protecting groups are removed.

Key Chemistries: Fmoc vs. Boc

Two primary strategies dominate the landscape of SPPS, distinguished by their N-terminal protecting groups:

-

Fmoc (9-fluorenylmethyloxycarbonyl) Strategy: This is currently the most widely used approach.[7] The Fmoc group is base-labile and is typically removed with a solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[8] The side-chain protecting groups are acid-labile and are removed during the final cleavage from the resin with a strong acid, commonly trifluoroacetic acid (TFA).[8]

-

Boc (tert-butyloxycarbonyl) Strategy: In this classic approach, the Boc group is removed with a moderately strong acid, such as TFA. The side-chain protecting groups and the peptide-resin linkage are cleaved with a stronger acid, like hydrofluoric acid (HF).

The choice between Fmoc and Boc chemistry depends on the specific peptide sequence, desired modifications, and available equipment. For the purposes of this guide, we will primarily focus on the more common Fmoc strategy.

The Rationale for Racemic Amino Acids in SPPS: Generating Diastereomeric Libraries

The intentional use of racemic amino acids in SPPS is a strategic departure from mimicking nature. Instead, it is a powerful tool for exploring a vast chemical space to discover peptides with novel properties. The primary application is the creation of diastereomeric peptide libraries , which are complex mixtures of peptides where at least one amino acid position contains both the L- and D-enantiomers.

Why Synthesize Diastereomeric Libraries?

-

Enhanced Proteolytic Stability: Peptides containing D-amino acids are often more resistant to degradation by proteases, which are stereospecific for L-amino acids.[9] This is a critical attribute for developing peptide-based therapeutics with improved pharmacokinetic profiles.

-

Novel Conformational Landscapes: The introduction of a D-amino acid can induce unique turns and secondary structures that are not accessible to all-L-peptides. This can lead to enhanced binding affinity and specificity for a target receptor.

-

Efficient Screening for "Hits": Synthesizing a diastereomeric library allows for the rapid screening of a large number of stereoisomers in a single pool.[10][11] This is particularly advantageous in the early stages of drug discovery, where the goal is to identify initial lead compounds.

The "Split-and-Mix" Strategy: A Cornerstone of Library Synthesis

The "split-and-mix" (or "split-and-pool") synthesis method is a highly efficient technique for generating vast combinatorial libraries, including those with stereochemical diversity.[4][7]

The process involves:

-

Splitting the solid-phase resin into multiple portions.

-

Coupling a different building block (e.g., a specific amino acid) to each portion.

-

Mixing all the resin portions back together.

By repeating this split-couple-mix cycle, an exponential number of unique peptide sequences are generated, with each resin bead ideally carrying a single peptide sequence. When a racemic amino acid is used in one of the coupling steps, the resulting library will contain a diastereomeric mixture at that position.

Experimental Protocol: SPPS with a Racemic Amino Acid (Fmoc Strategy)

The following is a detailed, step-by-step methodology for a standard SPPS cycle incorporating a racemic amino acid. This protocol assumes a manual synthesis setup; however, the principles are directly applicable to automated synthesizers.

Materials and Reagents

-

Resin: Fmoc-Rink Amide resin (for C-terminal amide peptides) or pre-loaded Wang resin (for C-terminal acid peptides).

-

Solvents: High-purity, amine-free N,N-dimethylformamide (DMF), dichloromethane (DCM), methanol (MeOH).

-

Deprotection Solution: 20% (v/v) piperidine in DMF.

-

Amino Acids: Nα-Fmoc protected L-amino acids with appropriate side-chain protection. Racemic Nα-Fmoc protected amino acid (e.g., Fmoc-D,L-Ala-OH).

-

Coupling Reagents:

-

Activator: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

-

Base: N,N-Diisopropylethylamine (DIPEA).

-

-

Washing Solvents: DMF, DCM, MeOH.

-

Cleavage Cocktail: Reagent K (TFA/phenol/water/thioanisole/1,2-ethanedithiol 82.5:5:5:5:2.5 v/v/v/v/v) or a similar scavenger-containing TFA mixture.

-

Precipitation/Washing: Cold diethyl ether.

-

Monitoring: Ninhydrin (Kaiser) test reagents.[7]

Step-by-Step SPPS Cycle

This protocol describes the addition of one amino acid to the growing peptide chain on the resin.

-

Resin Swelling:

-

Place the resin in a reaction vessel.

-

Add DMF to cover the resin and allow it to swell for 30 minutes with gentle agitation.[1]

-

Drain the DMF.

-

-

Fmoc Deprotection:

-

Add the deprotection solution (20% piperidine in DMF) to the resin.

-

Agitate for 5-10 minutes.

-

Drain the solution.

-

Repeat the deprotection step for another 5-10 minutes.

-

Drain the solution.

-

-

Washing:

-

Wash the resin thoroughly with DMF (5-7 times).

-

Wash with DCM (2-3 times).

-

Wash with DMF (2-3 times).

-

-

Kaiser Test (Optional but Recommended):

-

Take a small sample of resin beads and perform a Kaiser test to confirm the presence of a free primary amine. A positive test (blue beads) indicates successful deprotection.

-

-

Coupling of the Racemic Amino Acid:

-

In a separate vial, dissolve the racemic Fmoc-amino acid (3-5 equivalents relative to the resin loading) and the coupling activator (e.g., HBTU, slightly less than 1 equivalent of the amino acid) in DMF.

-

Add DIPEA (2 equivalents for every 1 equivalent of amino acid) to the solution and pre-activate for 1-2 minutes.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the reaction vessel for 1-2 hours. Note: For sterically hindered amino acids or difficult couplings, a longer reaction time or a double coupling may be necessary.

-

-

Washing:

-

Drain the coupling solution.

-

Wash the resin thoroughly with DMF (5-7 times).

-

Wash with DCM (2-3 times).

-

Wash with DMF (2-3 times).

-

-

Kaiser Test (Optional but Recommended):

-

Perform a Kaiser test on a small sample of resin beads. A negative test (yellow beads) indicates complete coupling. If the test is positive, a second coupling (recoupling) should be performed.

-

-

Capping (Optional):

-

If the coupling is incomplete after a second attempt, it is advisable to cap the unreacted free amines to prevent the formation of deletion peptides. This can be done by treating the resin with a solution of acetic anhydride and DIPEA in DMF.

-

This cycle is repeated for each subsequent amino acid until the full peptide sequence is assembled.

Final Cleavage and Deprotection

-

After the final Fmoc deprotection and washing, thoroughly dry the peptide-resin.

-

Add the cleavage cocktail (e.g., Reagent K) to the resin.

-

Agitate at room temperature for 2-4 hours.[6]

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether several times.

-

Dry the crude peptide under vacuum.

Diagram of the SPPS Cycle with a Racemic Amino Acid

Caption: Workflow of a single SPPS cycle incorporating a racemic amino acid.

Navigating the Complexity: Analysis and Purification of Diastereomeric Peptides

The synthesis of a peptide using a racemic amino acid results in a product that is not a single entity but a mixture of diastereomers. This presents a significant analytical challenge, as diastereomers often have very similar physicochemical properties.

Key Analytical Techniques

-

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is the primary tool for both the analysis and purification of peptide mixtures. Diastereomers, due to their different three-dimensional structures, can often be separated on standard C8 or C18 columns. The subtle differences in their interaction with the stationary phase can lead to different retention times.

-

Mass Spectrometry (MS): Mass spectrometry is indispensable for confirming the molecular weight of the synthesized peptides. It is important to note that diastereomers have the same mass and cannot be distinguished by MS alone. However, when coupled with HPLC (LC-MS), it allows for the identification of the mass of each separated diastereomeric peak.

-

Capillary Electrophoresis (CE): CE is a high-resolution separation technique that can be particularly effective for separating closely related peptide isomers.[6]

Deconvolution of Diastereomeric Libraries

When a complex diastereomeric library is synthesized and screened for biological activity, identifying the specific active stereoisomer(s) from the mixture is a critical step known as deconvolution. Several strategies can be employed:

-

Iterative Deconvolution: This involves synthesizing smaller, less complex sub-libraries where the stereochemistry at one position is fixed while others remain racemic. By systematically testing these sub-libraries, the optimal stereochemistry at each position can be determined.

-

Positional Scanning: In this approach, a series of libraries are synthesized where at each position, the amino acid is held constant as either the pure L- or D-enantiomer, while the other positions are randomized. This allows for the determination of the preferred stereoisomer at each position.

-

LC-MS Based Screening: If the library is not excessively complex, it can be subjected to LC-MS analysis to separate the individual diastereomers. The fractions corresponding to each peak can then be collected and screened for activity.

Comparative Analysis: Racemic vs. Enantiomerically Pure Amino Acids in SPPS

The decision to use a racemic amino acid versus an enantiomerically pure one is driven by the specific goals of the research. The following table summarizes the key differences, advantages, and challenges associated with each approach.

| Feature | SPPS with Enantiomerically Pure Amino Acids | SPPS with Racemic Amino Acids |

| Product | A single, well-defined peptide stereoisomer. | A mixture of diastereomers (2^n isomers, where n is the number of racemic positions). |

| Synthesis Goal | To create a specific, known peptide sequence and stereochemistry. | To generate a library of stereoisomers for screening and discovery. |

| Advantages | - Predictable product structure and properties.- Simpler purification and analysis. | - Rapid generation of stereochemical diversity.- Exploration of a larger chemical space.- Potential for discovering peptides with enhanced stability and novel conformations. |

| Challenges | - Potential for racemization as an undesirable side reaction. | - Complex product mixture requiring advanced analytical separation.- Deconvolution required to identify active components.- Potentially lower overall yield of any single desired isomer. |

| Typical Applications | - Synthesis of naturally occurring peptides.- Structure-activity relationship studies of a known peptide.- Production of a specific peptide therapeutic. | - High-throughput screening for drug discovery.- Epitope mapping.- Discovery of novel peptide ligands and inhibitors. |

Conclusion and Future Perspectives

The use of racemic amino acids in solid-phase peptide synthesis is a sophisticated strategy that moves beyond the replication of natural peptides and into the realm of combinatorial discovery. While it introduces significant complexity in terms of product mixtures and analytical challenges, the potential rewards in discovering novel peptide-based therapeutics with enhanced properties are substantial. As analytical techniques for chiral separation and high-throughput screening continue to advance, the synthesis and screening of diastereomeric peptide libraries will undoubtedly play an increasingly important role in the future of peptide science and drug development. This guide provides the foundational knowledge and practical insights for researchers to confidently embark on the synthesis and exploration of this exciting class of molecules.

References

-

Merrifield, R. B. (1985). Solid Phase Synthesis. Nobel Lecture. [Link]

-

Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247–3256. [Link]

-

Wikipedia. Split-and-pool synthesis. [Link]

-

Amblard, M., Fehrentz, J. A., Martinez, J., & Subra, G. (2006). Methods and protocols of modern solid-phase peptide synthesis. Molecular Biotechnology, 33(3), 239–254. [Link]

-

Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). [Link]

-

Bai, S., et al. (2013). Structure guided RP-HPLC chromatography of diastereomeric α-helical peptide analogs substituted with single amino acid stereoisomers. Biomedical Chromatography, 27(10), 1234-1241. [Link]

-

Versloot, R. C. A., et al. (2023). Seeing the Invisibles: Detection of Peptide Enantiomers, Diastereomers, and Isobaric Ring Formation in Lanthipeptides Using Nanopores. Journal of the American Chemical Society, 145(33), 18355–18365. [Link]

-

Grant, G. A. (Ed.). (2002). Principles and Practice of Solid-Phase Peptide Synthesis. Oxford University Press. [Link]

-

Giraud, M., Cavelier, F., & Martinez, J. (2010). Evolving a Peptide: Library Platforms and Diversification Strategies. Molecules, 15(9), 6146-6184. [Link]

-

Furka, Á. (2002). The “Portioning-Mixing” (Split-Mix) Synthesis. Proceedings of the 2nd International and 18th American Peptide Symposium, 1-4. [Link]

-

ResearchGate. (n.d.). Schematic representation of the deconvolution of peptide libraries by an iterative screening approach. [Link]

-

ResearchGate. (2015). Are double couplings in SPPS interesting for purity of short peptides?. [Link]

-

CEM Corporation. (2024). Solid Phase Peptide Synthesis (SPPS) Explained: A Beginner's Guide. [Link]

-

Tango Biosciences. (n.d.). High-Throughput Screening for Peptide Therapeutics. [Link]

-

Creative Med-Rest. (2020). Synthesis of Combinatorial Library - Split and Mix Method. [Link]

-

Biomatik. (2022). Techniques And Protocols Of Present-Time Solid Phase Peptide Synthesis. [Link]

-

ResearchGate. (n.d.). Synthesis of combinatorial peptide libraries by the “split-and-mix” method. [Link]

-

ResearchGate. (n.d.). Separation of diastereomeric peptide by preparative HPLC. [Link]

-

Versloot, R. C. A., et al. (2023). Seeing the Invisibles: Detection of Peptide Enantiomers, Diastereomers, and Isobaric Ring Formation in Lanthipeptides Using Nanopores. Journal of the American Chemical Society. [Link]

-

Tran, B. Q., et al. (2023). Peptide de novo sequencing of mixture tandem mass spectra. Journal of the American Society for Mass Spectrometry. [Link]

-

Albericio, F., & Kruger, H. G. (2004). Developments in peptide and amide synthesis. Current Opinion in Chemical Biology, 8(3), 211-221. [Link]

-

Gausepohl, H., & Behn, C. (2002). Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis. Electrophoresis, 23(11), 1638-1643. [Link]

-

YouTube. (2020). Peptide racemization & Tautomerism: Advantage & difficulty & application of this idea for Ibuprofen. [Link]

-

McMurry, J. (2023). Automated Peptide Synthesis: The Merrifield Solid-Phase Method. OpenStax. [Link]

Sources

- 1. Evaluation of endogenous peptide stereochemistry using liquid chromatography-mass spectrometry-based spiking experiments - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. bachem.com [bachem.com]

- 4. Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. luxembourg-bio.com [luxembourg-bio.com]

- 6. chem.uci.edu [chem.uci.edu]

- 7. m.youtube.com [m.youtube.com]

- 8. bachem.com [bachem.com]

- 9. chemistry.du.ac.in [chemistry.du.ac.in]

- 10. researchgate.net [researchgate.net]

- 11. Coupling efficiencies of amino acids in the solid phase synthesis of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis of Diastereomeric Peptides Using Fmoc-DL-o-Tyrosine

Abstract

The stereochemistry of a peptide is a critical determinant of its biological activity, conformational preference, and metabolic stability. The strategic introduction of D-amino acids into a peptide sequence can lead to profound changes in its properties, making the synthesis of diastereomeric peptides a cornerstone of modern drug discovery and chemical biology. This guide provides a comprehensive framework for the synthesis of diastereomeric peptide pairs using Fmoc-DL-o-tyrosine in standard Fmoc-based Solid-Phase Peptide Synthesis (SPPS). By incorporating a racemic mixture at a single, defined position, researchers can efficiently generate a 1:1 mixture of two diastereomers, which can then be separated and characterized. This approach provides a direct comparison of the L- versus D-epimer at a specific site, offering invaluable insights into structure-activity relationships (SAR). We present detailed, field-proven protocols, the rationale behind key experimental choices, and robust analytical methods for separation and characterization.

Introduction: The Strategic Value of Diastereomeric Peptides

Peptides are increasingly vital as therapeutic agents, yet their development is often hampered by challenges such as poor proteolytic stability and low bioavailability.[1][2] One of the most effective strategies to overcome these limitations is the introduction of non-canonical amino acids, particularly D-isomers. Diastereomeric peptides, which are stereoisomers that are not mirror images, arise when a chiral center is inverted in a molecule that contains other chiral centers (such as a peptide composed of L-amino acids). These isomers often exhibit distinct biological activities, receptor binding affinities, and conformational structures.[3][4]

The controlled synthesis of diastereomers is therefore a powerful tool for:

-

Enhancing Proteolytic Resistance: Peptides containing D-amino acids are often poor substrates for proteases, leading to a longer in-vivo half-life.[5]

-

Modulating Conformation: A single D-amino acid can induce specific secondary structures, such as β-turns, which can be critical for biological function.[4]

-

Probing Receptor Interactions: Systematically replacing each L-amino acid with its D-enantiomer (an "L-to-D scan") can elucidate the stereochemical requirements for receptor binding and activity.

This application note details a straightforward and efficient method to produce a pair of diastereomeric peptides by incorporating this compound into a peptide sequence using the well-established Fmoc/tBu solid-phase peptide synthesis (SPPS) strategy.[6][7]

The Synthetic Strategy: A Single Racemic Incorporation

The core of this methodology is its simplicity and efficiency. Instead of synthesizing two separate peptides, one with L-o-tyrosine and one with D-o-tyrosine, a single synthesis is performed using a racemic mixture of this compound. This results in a resin-bound peptide population that is a near 1:1 mixture of two diastereomers, differing only in the stereochemistry at the o-tyrosine position.

The subsequent cleavage from the solid support yields a crude product containing both diastereomers. Because diastereomers possess different physicochemical properties, they can be readily separated using standard chromatographic techniques, most notably reverse-phase high-performance liquid chromatography (RP-HPLC).[3][8] This approach guarantees that both isomers are subjected to identical synthesis and workup conditions, providing a clean and direct comparison of their properties.

Caption: Workflow for generating diastereomeric peptides via a single racemic incorporation.

Detailed Experimental Protocols

The following protocols are based on a 0.1 mmol synthesis scale for a model dipeptide, L-Ala-DL-o-Tyr-NH2. Adjustments may be necessary for different sequences or scales.

Materials and Reagents

| Reagent/Material | Suggested Grade/Supplier | Purpose |

| Rink Amide MBHA Resin | 100-200 mesh, ~0.5 mmol/g | Solid support for C-terminal amides |

| This compound(tBu)-OH | Peptide Synthesis Grade | Racemic amino acid building block |

| Fmoc-L-Alanine-OH | Peptide Synthesis Grade | L-amino acid building block |

| N,N-Dimethylformamide (DMF) | Peptide Synthesis Grade | Primary solvent |

| Dichloromethane (DCM) | ACS Grade | Solvent for washing |

| Piperidine | Reagent Grade | Fmoc deprotection agent |

| HBTU / HOBt / DIPEA | Peptide Synthesis Grade | Coupling reagents |

| Trifluoroacetic Acid (TFA) | Reagent Grade | Cleavage and deprotection |

| Triisopropylsilane (TIS) | Reagent Grade | Scavenger in cleavage cocktail |

| HPLC Grade Water & Acetonitrile | HPLC Grade | Mobile phases for purification |

| Diethyl Ether (cold) | ACS Grade | Peptide precipitation |

Protocol 1: Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual synthesis process in a fritted syringe reaction vessel.

Step 1: Resin Swelling (Day 1, 1 hour)

-

Causality: Proper swelling of the polystyrene resin is critical to ensure that all functional sites are accessible for reaction, maximizing coupling efficiency.[9][10]

-

Place Rink Amide resin (200 mg, 0.1 mmol) into a 10 mL fritted syringe.

-

Add 5 mL of DMF, cap the syringe, and agitate gently (e.g., on a shaker) for 1 hour at room temperature.

-

Expel the DMF via the syringe outlet.

Step 2: First Amino Acid Coupling: this compound(tBu)-OH (Day 1, 2 hours)

-

Causality: The carboxylic acid of the incoming Fmoc-amino acid is pre-activated to form a highly reactive ester, which then readily undergoes nucleophilic attack by the free amine on the resin.[11] HBTU is an efficient and widely used onium salt-based coupling reagent.

-

In a separate vial, dissolve this compound(tBu)-OH (184 mg, 0.4 mmol, 4 eq), HBTU (151 mg, 0.4 mmol, 4 eq), and HOBt (61 mg, 0.4 mmol, 4 eq) in 2 mL of DMF.

-

Add N,N-Diisopropylethylamine (DIPEA) (139 µL, 0.8 mmol, 8 eq) to the activation mixture and vortex for 1 minute. The solution should turn yellow.

-

Immediately add the activated amino acid solution to the swollen resin.

-

Agitate for 2 hours at room temperature.

-

Expel the reaction solution and wash the resin thoroughly with DMF (5 x 5 mL).

-

Optional Validation: Perform a Kaiser (ninhydrin) test to confirm the absence of free primary amines, indicating complete coupling.[11] A negative result (yellow beads) is desired.

Step 3: Fmoc Deprotection (Day 1, 20 minutes)

-

Causality: The Fmoc group is removed by a base-catalyzed β-elimination reaction using a secondary amine like piperidine.[6][11] The liberated dibenzofulvene byproduct has a strong UV absorbance, which can be used to monitor the reaction progress.[7]

-

Add 5 mL of 20% (v/v) piperidine in DMF to the resin.

-

Agitate for 3 minutes, then drain.

-

Add another 5 mL of 20% piperidine in DMF and agitate for 15 minutes.

-

Drain and wash the resin thoroughly with DMF (5 x 5 mL) to remove all traces of piperidine.

Step 4: Second Amino Acid Coupling: Fmoc-L-Alanine-OH (Day 1, 2 hours)

-

Repeat the coupling procedure described in Step 2, using Fmoc-L-Alanine-OH (125 mg, 0.4 mmol, 4 eq) and the same equivalents of HBTU, HOBt, and DIPEA.

-

After 2 hours, drain and wash with DMF (5 x 5 mL).

Step 5: Final Fmoc Deprotection (Day 1, 20 minutes)

-

Perform the Fmoc deprotection as described in Step 3.

-

After the final DMF washes, wash the resin with DCM (3 x 5 mL) and dry it under a stream of nitrogen or in a vacuum desiccator for at least 1 hour.

Protocol 2: Cleavage, Precipitation, and Workup

Step 1: Cleavage from Resin (Day 2, 3 hours)

-

Causality: A strong acid, TFA, is used to cleave the bond linking the peptide to the resin and simultaneously remove acid-labile side-chain protecting groups (like the tBu on tyrosine).[9] Scavengers like TIS and water are essential to trap reactive carbocations generated during deprotection, preventing side reactions.

-

Prepare the cleavage cocktail: 95% TFA, 2.5% Water, 2.5% TIS. (CAUTION: Work in a fume hood and wear appropriate PPE. TFA is highly corrosive.)

-

Add 3 mL of the cleavage cocktail to the dry, resin-bound peptide in the reaction syringe.

-

Agitate gently at room temperature for 3 hours.

-

Expel the TFA solution containing the cleaved peptide into a 50 mL centrifuge tube.

-

Rinse the resin with an additional 1 mL of TFA and combine the filtrates.

Step 2: Peptide Precipitation (Day 2, 1 hour)

-

Add the TFA solution dropwise to a separate 50 mL tube containing 40 mL of ice-cold diethyl ether. A white precipitate should form immediately.

-

Incubate the tube at -20°C for at least 30 minutes to maximize precipitation.

-

Centrifuge the tube at ~3000 x g for 10 minutes.

-

Carefully decant the ether.

-

Wash the peptide pellet with another 20 mL of cold ether, centrifuge, and decant again.

-

Dry the white peptide pellet under a gentle stream of nitrogen.

Separation and Characterization of Diastereomers

The crude, dried peptide is a mixture of L-Ala-L-o-Tyr-NH2 and L-Ala-D-o-Tyr-NH2. These must now be separated and their identities confirmed.

Analytical & Preparative RP-HPLC

-

Principle of Separation: While diastereomers have identical mass, they differ in their three-dimensional structure. This structural difference leads to distinct interactions with the hydrophobic stationary phase (e.g., C18) of an RP-HPLC column, resulting in different retention times and allowing for their separation.[8]

-

System: A standard HPLC system with a UV detector (220 nm and 280 nm) is suitable.

-

Column: C18 Reverse-Phase Column (e.g., 4.6 x 250 mm for analytical, 21.2 x 250 mm for preparative).

-

Mobile Phase A: 0.1% TFA in Water.

-

Mobile Phase B: 0.1% TFA in Acetonitrile.

-

Procedure:

-

Dissolve the crude peptide in a small volume of 50% Acetonitrile/Water.

-

Inject a small amount onto the analytical column to determine retention times and purity.

-

Develop a shallow gradient for optimal separation (e.g., 5% to 45% B over 40 minutes).

-

Scale up the separation to a preparative column to isolate each diastereomer.

-

Collect the fractions corresponding to each peak, pool them, and lyophilize to obtain pure, isolated diastereomers.

-

Caption: Principle of RP-HPLC separation of a diastereomeric peptide mixture.

Mass Spectrometry

-

Purpose: To confirm the correct molecular weight of the synthesized peptides.

-

Method: Electrospray Ionization (ESI) Mass Spectrometry is ideal.

-

Expected Result: Both purified diastereomers will show the same mass corresponding to the protonated molecule [M+H]⁺. This confirms the correct peptide was synthesized but does not differentiate the isomers.[12][13]

Summary of Expected Data

| Parameter | Expected Result (for L-Ala-DL-o-Tyr-NH2) | Rationale |

| Crude Yield | ~70-85% | Based on initial resin loading |

| HPLC Analysis | Two major peaks with similar area | Represents the two diastereomers |

| Retention Time | Diastereomer 1: ~18 min; Diastereomer 2: ~20 min | Hypothetical values; D-isomers often elute slightly later |

| Mass (ESI-MS) | Calculated [M+H]⁺: 253.12 Da | Confirms mass of both isomers |

| Purity (Post-Prep) | >95% for each isolated diastereomer | Goal for biological assays |

Conclusion and Outlook

The incorporation of a racemic amino acid like this compound is a highly effective and resource-efficient method for generating diastereomeric peptide libraries. This approach simplifies the synthetic process and provides a robust platform for investigating the profound impact of stereochemistry on peptide function. The detailed protocols and analytical strategies presented herein offer researchers a validated workflow to explore SAR, optimize peptide drug candidates, and deepen our understanding of the molecular basis of biological recognition.

References

-

Quality Management of Diastereomeric Impurity for Complex Peptide Manufacturing: A Case Study of Corticorelin Ovine. ACS Publications.[Link]

-

Peptide Diastereomers, Separation of | Request PDF. ResearchGate.[Link]

-

β-Hairpin-Based Peptide Hydrogels: The Case of MAX1. MDPI.[Link]

-

Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Luxembourg Bio Technologies.[Link]

-

Seeing the Invisibles: Detection of Peptide Enantiomers, Diastereomers, and Isobaric Ring Formation in Lanthipeptides Using Nanopores. PubMed Central.[Link]

-

Structure guided RP-HPLC chromatography of diastereomeric α-helical peptide analogs substituted with single amino acid stereoisomers. PubMed Central.[Link]

-

Evaluation of endogenous peptide stereochemistry using liquid chromatography-mass spectrometry-based spiking experiments. PubMed Central.[Link]

-

Peptide Drug Discovery: Innovative Technologies and Transformational Medicines. DigitalCommons@SHU.[Link]

-

Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.[Link]

-

Advances in Fmoc solid‐phase peptide synthesis. PubMed Central.[Link]

-

Analytical methodologies to assure successful peptide synthesis when utilizing polystyrene/DVB resins. ResearchGate.[Link]

-

Seeing the Invisibles: Detection of Peptide Enantiomers, Diastereomers, and Isobaric Ring Formation in Lanthipeptides Using Nanopores. PubMed.[Link]

-

Schematic overview of Fmoc solid-phase peptide synthesis (SPPS), including related impurity formation. ResearchGate.[Link]

-

Overcoming the Shortcomings of Peptide-Based Therapeutics. Taylor & Francis Online.[Link]

-

Basic procedures | Fmoc Solid Phase Peptide Synthesis: A Practical Approach. Oxford Academic.[Link]

-

Synthesis of Sulfotyrosine-Containing Peptides by Incorporating Fluorosulfated Tyrosine Using an Fmoc Solid-phase Strategy. PubMed Central.[Link]

-

Synthetic diastereomeric-antimicrobial peptide: antibacterial activity against multiple drug resistant clinical isolates. PubMed.[Link]

-

Solid phase peptide synthesis using side-chain unprotected arginine and histidine with Oxyma Pure/TBEC in green solvents. Royal Society of Chemistry.[Link]

-

HPLC Tech Tip: Approach to Peptide Analysis. Phenomenex.[Link]

-

Synthesis of 3,5-Difluorotyrosine-Containing Peptides: Application in Substrate Profiling of Protein Tyrosine Phosphatases. PubMed Central.[Link]

-

Does Waters have a column to separate peptide enantiomers or peptide diastereomers? Waters Knowledge Base.[Link]

Sources

- 1. digitalcommons.sacredheart.edu [digitalcommons.sacredheart.edu]

- 2. tandfonline.com [tandfonline.com]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Synthetic diastereomeric-antimicrobial peptide: antibacterial activity against multiple drug resistant clinical isolates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. chempep.com [chempep.com]

- 7. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Structure guided RP-HPLC chromatography of diastereomeric α-helical peptide analogs substituted with single amino acid stereoisomers - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. luxembourg-bio.com [luxembourg-bio.com]

- 12. Seeing the Invisibles: Detection of Peptide Enantiomers, Diastereomers, and Isobaric Ring Formation in Lanthipeptides Using Nanopores - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Seeing the Invisibles: Detection of Peptide Enantiomers, Diastereomers, and Isobaric Ring Formation in Lanthipeptides Using Nanopores - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Final Steps: A Guide to the Cleavage and Deprotection of Peptides Containing DL-o-Tyrosine

For researchers, medicinal chemists, and professionals in drug development, the successful synthesis of a peptide is a significant milestone. However, the journey from resin-bound, protected peptide to a pure, active molecule hinges on the critical final steps of cleavage and deprotection. The introduction of non-canonical amino acids, such as DL-o-tyrosine, adds a layer of complexity that necessitates a nuanced and well-understood protocol. This guide provides a comprehensive overview of the chemical principles, potential pitfalls, and detailed protocols for the effective cleavage and deprotection of peptides containing DL-o-tyrosine, empowering scientists to navigate this crucial phase with confidence.

The Fundamental Challenge: Liberating the Peptide

Solid-phase peptide synthesis (SPPS), a cornerstone of modern peptide chemistry, relies on the use of protecting groups to prevent unwanted side reactions during chain assembly.[1] The final cleavage and deprotection step is a multi-faceted process aimed at:

-

Cleavage: Releasing the synthesized peptide from the solid support (resin).

-

Deprotection: Removing the temporary and permanent protecting groups from the amino acid side chains.

This is typically achieved simultaneously through treatment with a strong acid, most commonly trifluoroacetic acid (TFA).[2] During this process, highly reactive cationic species are generated from the protecting groups and the resin linker, which can modify nucleophilic residues such as tryptophan, methionine, and, importantly, tyrosine. To mitigate these undesired modifications, a carefully selected cocktail of "scavengers" is added to the TFA to trap these reactive intermediates.[2]

O-Tyrosine: A Unique Consideration

While the fundamental principles of cleavage and deprotection apply to all peptides, the presence of o-tyrosine, an isomer of the naturally occurring L-tyrosine (p-tyrosine), warrants special attention. The ortho-position of the hydroxyl group on the phenyl ring may introduce subtle yet significant differences in reactivity compared to its para-counterpart. While specific literature on the cleavage of o-tyrosine-containing peptides is sparse, we can extrapolate from the extensive knowledge of L-tyrosine and highlight areas requiring careful optimization.

Potential challenges associated with o-tyrosine include:

-

Steric Hindrance: The proximity of the hydroxyl group to the peptide backbone might influence the efficiency of both the cleavage from the resin and the removal of the side-chain protecting group.

-

Altered Nucleophilicity: The electronic environment of the ortho-hydroxyl group may differ from the para-hydroxyl, potentially affecting its susceptibility to side reactions like O-acylation.[3]

-

Chelation Effects: The ortho-hydroxyl group, in conjunction with the adjacent amide bond, could potentially chelate metal ions if any are present, although this is less of a concern during the acidic cleavage step.

Given these considerations, a systematic approach to optimizing the cleavage protocol is highly recommended for peptides containing DL-o-tyrosine.

Strategic Selection of Protecting Groups and Cleavage Cocktails

The success of the final cleavage is intrinsically linked to the protecting group strategy employed during synthesis. For Fmoc-based SPPS, the hydroxyl group of tyrosine is typically protected with an acid-labile group.

Common Protecting Groups for Tyrosine:

| Protecting Group | Abbreviation | Common Removal Condition | Notes |

| tert-Butyl | tBu | Strong acid (e.g., TFA) | Widely used in Fmoc chemistry.[4] |

| Benzyl | Bzl | Strong acid (e.g., HF, TFMSA) | More common in Boc chemistry; partially labile to TFA. |

| 2-Bromobenzyloxycarbonyl | 2-Br-Z | Strong acid (e.g., HF) | Offers greater stability to TFA compared to Bzl.[4] |

The choice of cleavage cocktail is dictated by the composition of the peptide, particularly the presence of other sensitive amino acids.

Recommended Cleavage Cocktails:

| Reagent Cocktail | Composition (v/v) | Application Notes |

| Standard TFA/TIS/H₂O | TFA (95%), Triisopropylsilane (2.5%), Water (2.5%) | A general-purpose, low-odor cocktail suitable for many peptides. TIS is an excellent scavenger for carbocations. |

| Reagent K | TFA (82.5%), Water (5%), Phenol (5%), Thioanisole (5%), 1,2-Ethanedithiol (EDT) (2.5%) | A robust and widely used cocktail for peptides containing multiple sensitive residues like Cys, Met, Trp, and Tyr.[5] |

| Reagent B | TFA (88%), Phenol (5%), Water (5%), Triisopropylsilane (2%) | An "odorless" alternative to cocktails containing thiols, particularly useful when trityl-based protecting groups are present.[5] |

For peptides containing DL-o-tyrosine, starting with the standard TFA/TIS/H₂O cocktail is a prudent approach. If analysis of the crude peptide reveals incomplete deprotection or significant side products, moving to a more potent mixture like Reagent K may be necessary.

Experimental Protocols

Pre-Cleavage Preparation

Objective: To prepare the peptide-resin for efficient cleavage.

Protocol:

-

Place the dry peptide-resin in a suitable reaction vessel (e.g., a fritted glass funnel or a round-bottom flask).

-

Wash the resin extensively with dichloromethane (DCM) (3 x resin volume) to remove any residual DMF and to swell the resin.

-

Perform a final wash with methanol (3 x resin volume) to shrink the resin, which can aid in the removal of trapped impurities.

-

Dry the resin thoroughly under high vacuum for at least 4 hours, or preferably overnight, over KOH.

Global Cleavage and Deprotection Protocol (TFA/TIS/H₂O)

Objective: To cleave the peptide from the resin and remove side-chain protecting groups.

Materials:

-

Trifluoroacetic acid (TFA), reagent grade

-

Triisopropylsilane (TIS)

-

Deionized water

-

Cold diethyl ether (Et₂O)

-

Dichloromethane (DCM)

-

Peptide-resin

Safety Precaution: TFA is a highly corrosive and volatile acid. All procedures involving TFA must be performed in a certified fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

Protocol:

-

To the dried peptide-resin (e.g., 100 mg) in a round-bottom flask, add the freshly prepared cleavage cocktail (e.g., 2 mL of TFA/TIS/H₂O 95:2.5:2.5 v/v).

-

Stir the suspension at room temperature for 2-4 hours. The optimal time should be determined empirically for each peptide.

-

Filter the resin through a fritted funnel and collect the filtrate.

-